Room-Temperature Stability (36 Months) vs. Trientine Hydrochloride Cold Chain Requirement
Trientine tetrahydrochloride (TETA-4HCl) demonstrates a distinct, patent-protected polymorphic form that enables production of film-coated tablets with room-temperature stability for 36 months, a critical advancement over trientine hydrochloride (TETA-2HCl) capsules which are inherently unstable and require strict cold chain storage conditions (2–8°C) throughout production, transportation, and patient use [1].
| Evidence Dimension | Pharmaceutical Formulation Stability |
|---|---|
| Target Compound Data | Room temperature stable for 36 months |
| Comparator Or Baseline | Trientine hydrochloride (TETA-2HCl): Unstable, requires cold chain storage (2–8°C) throughout production, transport, and home use |
| Quantified Difference | Eliminates cold chain requirement; extends stability period to 36 months at room temperature |
| Conditions | Stability study under ICH conditions; patent-protected polymorphic form of TETA-4HCl vs. standard TETA-2HCl capsules |
Why This Matters
Procurement of TETA-4HCl eliminates cold chain logistics, reducing supply chain complexity, storage costs, and risk of degradation, which is essential for both clinical use and research reproducibility.
- [1] Kamlin COF, Jenkins TM, Heise JL, Amin NS. Trientine Tetrahydrochloride, From Bench to Bedside: A Narrative Review. Drugs. 2024 Dec;84(12):1509-1518. doi: 10.1007/s40265-024-02099-0. View Source
